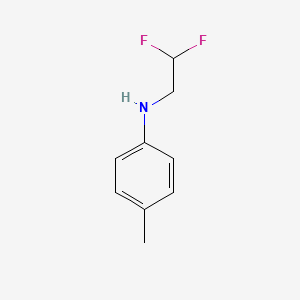

(2,2-Difluoroethyl)(4-methylphenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5,9,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBOYXBKRZKUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of (2,2-Difluoroethyl)(4-methylphenyl)amine

Chemical Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

(2,2-Difluoroethyl)(4-methylphenyl)amine, also known as N-(2,2-difluoroethyl)-4-methylaniline, represents a strategic building block in modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere of N-ethyl-p-toluidine.[1] The incorporation of the gem-difluoro motif (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | N-(2,2-Difluoroethyl)-4-methylaniline |

| Common Name | (2,2-Difluoroethyl)(4-methylphenyl)amine |

| CAS Registry Number | 1178471-37-8 |

| Molecular Formula | |

| Molecular Weight | 171.19 g/mol |

| Exact Mass | 171.086 g/mol |

| SMILES | CC1=CC=C(NCCC(F)F)C=C1 |

| Physical State | Pale yellow oil (Standard conditions) |

| Predicted pKa (Conjugate Acid) | ~2.5 – 3.5 (Significantly lower than N-ethylaniline due to |

Structural Analysis & Molecular Weight Calculation

The molecular weight is derived from standard atomic weights:

-

Carbon (9 atoms):

[1] -

Hydrogen (11 atoms):

[1] -

Fluorine (2 atoms):

[1] -

Nitrogen (1 atom):

[1] -

Total: 171.19 g/mol [1]

Medicinal Chemistry Rationale

The Gem-Difluoro Effect

In drug design, replacing an ethyl group with a 2,2-difluoroethyl group is a calculated tactic to alter electronic properties without drastically changing steric bulk.[1]

-

Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms (

effect) propagates through the ethyl chain, lowering the electron density on the nitrogen lone pair.[1] This reduces the -

Metabolic Stability: The

bond is shorter and stronger than the

Figure 1: Structural optimization logic using the 2,2-difluoroethyl motif.

Synthesis Protocols

Two primary methodologies are recommended based on scale and available reagents.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (High Purity)

This method is preferred for small-to-medium scale synthesis where high purity is required, as it avoids poly-alkylation byproducts common in direct alkylation.[1]

-

Reagents: 4-Bromotoluene, 2,2-Difluoroethylamine,

, Xantphos, -

Solvent: 1,4-Dioxane or Toluene.[1]

-

Conditions:

, Inert Atmosphere (

Step-by-Step Workflow:

-

Charge: In a glovebox or under argon flow, charge a reaction vial with 4-bromotoluene (1.0 equiv),

(2 mol%), Xantphos (4 mol%), and -

Solvate: Add anhydrous 1,4-dioxane (0.2 M concentration).

-

Amine Addition: Add 2,2-difluoroethylamine (1.2 equiv) via syringe.

-

Reaction: Seal and heat to

for 12–16 hours. -

Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (Cost-Effective)

Ideal for larger scales where 2,2-difluoroacetaldehyde is available (often generated in situ from the hydrate or hemiacetal).[1]

-

Reagents: p-Toluidine, 2,2-Difluoroacetaldehyde ethyl hemiacetal,

, Acetic Acid.[1] -

Solvent: Dichloromethane (DCM) or DCE.[1]

Step-by-Step Workflow:

-

Imine Formation: Dissolve p-toluidine (1.0 equiv) in DCM. Add 2,2-difluoroacetaldehyde ethyl hemiacetal (1.2 equiv) and catalytic acetic acid.[1] Stir for 1 hour.

-

Reduction: Cool to

. Add sodium triacetoxyborohydride ( -

Stir: Allow to warm to RT and stir overnight.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract organic layer, dry over

, and concentrate.

Figure 2: Comparative synthesis pathways for the target molecule.[1]

Analytical Characterization Targets

When validating the synthesized compound, the following spectroscopic signatures are expected:

-

1H NMR (CDCl3, 400 MHz):

-

19F NMR:

-

~-120 to -125 ppm (dt,

-

~-120 to -125 ppm (dt,

-

Mass Spectrometry (ESI+):

- calculated: 172.09.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Precaution: Fluorinated anilines can be toxic if absorbed through the skin.[1] Use nitrile gloves and work within a fume hood.

-

Storage: Store under inert atmosphere at

to prevent slow oxidation, although the difluoro group enhances stability compared to non-fluorinated analogs.[1]

References

-

PubChem. N-(2,2-difluoroethyl)-N-(4-methylphenyl)amine (Compound Summary). National Library of Medicine.[2] Available at: [Link] (Accessed Feb 2026).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for gem-difluoro effect).

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition, 47(34), 6338–6361. (Basis for Protocol A).[3][4]

Sources

An In-depth Technical Guide to the pKa and Basicity of (2,2-Difluoroethyl)(4-methylphenyl)amine

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This guide provides a comprehensive technical analysis of the basicity and pKa of (2,2-Difluoroethyl)(4-methylphenyl)amine, a substituted aniline of interest in medicinal chemistry. We will dissect the structural components of the molecule, predict their electronic and steric influences on the basicity of the amine nitrogen, and provide detailed experimental and computational protocols for the precise determination of its pKa value. This document is intended to serve as a practical and theoretical resource for scientists engaged in the design and optimization of novel therapeutic agents.

Introduction: The Critical Role of pKa in Modern Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior in biological systems. The pKa value, which defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms, directly governs several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and administration.

-

Permeability: The neutral, non-ionized form is generally more lipophilic and thus better able to cross cellular membranes, a prerequisite for oral absorption and reaching intracellular targets.[2]

-

Target Binding: Ionic interactions, such as salt bridges, are often fundamental to a drug's binding affinity and selectivity for its biological target.

-

Off-Target Liabilities: High basicity can lead to undesirable interactions with off-targets like hERG ion channels or Cytochrome P450 enzymes, causing potential toxicity.[1]

Consequently, the ability to both predict and precisely measure the pKa of a novel compound is not merely an academic exercise but a cornerstone of rational drug design.[4] This guide focuses on (2,2-Difluoroethyl)(4-methylphenyl)amine, providing the foundational knowledge and practical methodologies to characterize its basicity.

Molecular Structure Analysis and Predicted Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[5][6] In (2,2-Difluoroethyl)(4-methylphenyl)amine, several structural features interact to determine the final pKa value.

Core Structure: The Aniline Moiety

The parent structure is aniline, which is a significantly weaker base (pKa of conjugate acid ≈ 4.6) than aliphatic amines (e.g., cyclohexylamine, pKa ≈ 11.2).[7] This reduced basicity is due to the delocalization of the nitrogen's lone pair into the aromatic π-system of the benzene ring.[5][7] This resonance effect decreases the electron density on the nitrogen, making it a weaker proton acceptor.

The Influence of Substituents

The overall basicity of the target molecule is a push-pull interplay between an electron-donating group and an electron-withdrawing group.

-

Electron-Donating Group (EDG): The 4-methyl (p-tolyl) Group The methyl group at the para-position of the benzene ring is an electron-donating group through an inductive effect.[8] It pushes electron density into the aromatic ring, which in turn slightly increases the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thus increasing the basicity of the amine compared to unsubstituted aniline.[6][8] The pKa of the conjugate acid of the parent compound, p-toluidine (4-methylaniline), is approximately 5.1, which is higher than that of aniline (4.6), illustrating this effect.[9][10]

-

Electron-Withdrawing Group (EWG): The (2,2-Difluoroethyl) Group Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect).[11][12][13] The two fluorine atoms on the ethyl group pull electron density away from the nitrogen atom through the sigma bonds. This effect significantly decreases the availability of the nitrogen's lone pair for protonation, thereby reducing the basicity of the amine.[14][15][16] The closer the electron-withdrawing group is to the amine, the stronger this effect.

Predicted pKa of (2,2-Difluoroethyl)(4-methylphenyl)amine

Given the opposing electronic effects, a qualitative prediction can be made. The strong, dual inductive pull of the two fluorine atoms in the (2,2-Difluoroethyl) group is expected to have a more pronounced effect than the modest electron-donating nature of the single methyl group.

Therefore, the pKa of (2,2-Difluoroethyl)(4-methylphenyl)amine is predicted to be significantly lower than that of p-toluidine (pKa ≈ 5.1) and likely lower than that of aniline (pKa ≈ 4.6). The precise value, however, must be determined empirically or through high-level computation.

| Compound | Key Substituent(s) | Electronic Effect | Expected pKa of Conjugate Acid |

| p-Toluidine | 4-Methyl | Electron-Donating (+I) | ~5.1[9][10] |

| Aniline | None | Reference | ~4.6[7] |

| (2,2-Difluoroethyl)(4-methylphenyl)amine | 4-Methyl, 2,2-Difluoroethyl | Donating (+I), Withdrawing (-I) | Predicted < 4.6 |

| N-(2,2-difluoroethyl)aniline | 2,2-Difluoroethyl | Strongly Withdrawing (-I) | Predicted << 4.6 |

Experimental Determination of pKa

Accurate pKa determination requires precise experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely accepted techniques.

Methodology 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is incrementally added. The pKa is determined from the pH at the half-equivalence point.

Protocol:

-

Preparation: Accurately weigh approximately 10-20 mg of (2,2-Difluoroethyl)(4-methylphenyl)amine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to the low aqueous solubility of many aromatic amines. Dilute with deionized water to a final volume of 50 mL.

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration: Place the solution in a temperature-controlled vessel (25 °C) and begin stirring. Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the amine has been protonated (the half-equivalence point). This can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the curve.

Causality Behind Choices:

-

Co-solvent: Aromatic amines are often poorly soluble in water. A co-solvent ensures the analyte remains dissolved throughout the titration. The pKa value obtained is an "apparent pKa" (pKaapp) and may need correction to a wholly aqueous environment if required.

-

Standardized Titrant: The accuracy of the pKa is directly dependent on the accuracy of the titrant concentration.

-

Temperature Control: pKa values are temperature-dependent.[17] Maintaining a constant temperature is crucial for reproducibility.

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Methodology 2: UV-Vis Spectrophotometry

This method is ideal for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires very little material and can be used for poorly soluble compounds.

Protocol:

-

Spectrum Scan: Prepare a stock solution of the amine in a suitable solvent (e.g., methanol). Record the UV-Vis absorbance spectra of the compound in a strongly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH, where the molecule is in its neutral form).

-

Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the protonated and neutral species is maximal.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range of the compound (e.g., from pH 2.5 to 6.5).

-

Measurement: Add a small, constant amount of the amine stock solution to each buffer solution and measure the absorbance at the selected analytical wavelength.

-

Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AN - A)] Where A is the absorbance in a given buffer, AI is the absorbance of the ionized (acidic) form, and AN is the absorbance of the neutral form. Plotting log[(A - AI) / (AN - A)] versus pH yields a straight line that intersects the y-axis at the pKa.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[18][19][20][21] These methods calculate the free energy difference between the protonated and neutral states of the molecule in a solvent.

Methodology: Quantum Mechanical (QM) Approach with a Continuum Solvation Model

-

Structure Preparation: Build the 3D structures of both the neutral (2,2-Difluoroethyl)(4-methylphenyl)amine and its N-protonated conjugate acid.

-

Geometry Optimization: Perform a geometry optimization for both structures in the gas phase using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).

-

Solvation Energy Calculation: Calculate the free energy of solvation for both the neutral and protonated species using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model, which simulates the solvent (water) as a continuous dielectric medium.[22]

-

pKa Calculation: The pKa is calculated using the thermodynamic cycle shown below: ΔG°aq = ΔG°gas + ΔG°solv(BH+) - ΔG°solv(B) pKa = (ΔG°aq) / (2.303 RT) - C Where ΔG°gas is the gas-phase free energy of protonation, ΔG°solv are the free energies of solvation for the base (B) and its conjugate acid (BH+), and C is a correction factor that includes the free energy of solvation of the proton, which is a known, empirically derived value.

Diagram: Computational pKa Prediction Workflow

Caption: Workflow for in silico pKa prediction using quantum mechanics.

Implications for Drug Development

The determined pKa of (2,2-Difluoroethyl)(4-methylphenyl)amine will directly inform its development potential. A pKa value significantly below physiological pH (~7.4) means the compound will exist predominantly in its neutral, more lipophilic form in the blood and tissues. This has several consequences:

-

Good for Membrane Permeation: A higher proportion of the neutral species can facilitate crossing the blood-brain barrier and cell membranes.

-

Potential Solubility Challenges: The low degree of ionization at physiological pH may lead to poor aqueous solubility, requiring formulation strategies such as salt formation (if the pKa is not too low) or amorphous solid dispersions.

-

Modified Target Interactions: If the intended target requires an ionic interaction with the protonated amine, a low pKa might result in weaker binding affinity at physiological pH.

Diagram: pKa and its Impact on Drug Absorption

Caption: Relationship between pH, pKa, and drug form during absorption.

Conclusion

The basicity of (2,2-Difluoroethyl)(4-methylphenyl)amine is governed by a balance of competing electronic effects from the electron-donating 4-methyl group and the strongly electron-withdrawing 2,2-difluoroethyl group. Qualitative analysis predicts a pKa lower than that of aniline (<4.6), indicating that it is a weak base. This guide has provided the theoretical framework for understanding these influences and detailed, actionable protocols for both the experimental determination and computational prediction of its precise pKa value. This critical parameter will enable researchers to make informed decisions regarding the compound's formulation, optimization, and overall viability as a drug candidate.

References

- Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

- What is pKa and how is it used in drug development?. Pion Inc.

- The pKa Distribution of Drugs: Application to Drug Discovery. Journal of Medicinal Chemistry.

- Basicity of Amines. Organic Chemistry Tutor.

- Amines Basicity Structure. askIITians.

- How do amines act as bases. Rawsource.

- Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Tetrahedron.

- Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations.

- New Insights in the Computational pKb Determination of Primary Amines and Anilines.

- Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper.

- Basicity of Amines. Chemistry Steps.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

- Basicity and Effect of Substituent on Basicity. Pharmaguideline.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Inductive Effect - Acids and Bases. YouTube.

- pKa, Ionizable Drugs, And Pharmaceutical Discovery. Millennial Scientific.

- Development of Methods for the Determin

- Inductive effect. Wikipedia.

- Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI.

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

- An In-depth Technical Guide to the Basicity of Aniline and Its Reaction with Strong Acids. Benchchem.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur

- 5 Key Basicity Trends of Amines. Master Organic Chemistry.

- p-Toluidine. PubChem.

- p-Toluidine CAS#: 106-49-0. ChemicalBook.

- Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline.

Sources

- 1. drughunter.com [drughunter.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijirss.com [ijirss.com]

- 5. rawsource.com [rawsource.com]

- 6. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 9. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. youtube.com [youtube.com]

- 13. Inductive effect - Wikipedia [en.wikipedia.org]

- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Computational Chemistry Highlights: Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper [compchemhighlights.org]

- 22. mdpi.com [mdpi.com]

The 2,2-Difluoroethyl Group and Its Bioisosteres: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmaceutical properties. Among the plethora of fluorinated motifs, the 2,2-difluoroethyl group has garnered significant attention as a valuable functional group and bioisosteric replacement. This in-depth technical guide provides a comprehensive overview of the 2,2-difluoroethyl group, exploring its synthesis, physicochemical properties, and its role as a bioisostere. Furthermore, this guide delves into the identification and application of bioisosteres for the 2,2-difluoroethyl group itself, offering researchers and drug development professionals a practical framework for lead optimization and the design of next-generation therapeutics.

Introduction: The Ascendancy of Fluorine in Medicinal Chemistry

The introduction of fluorine into small molecules can profoundly influence their biological activity and pharmacokinetic profile.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a drug candidate's lipophilicity, metabolic stability, binding affinity, and pKa.[3][4] This has led to a surge in the number of fluorinated drugs approved by regulatory agencies, highlighting the importance of organofluorine chemistry in modern drug discovery.[5][6]

Bioisosterism, the principle of replacing a functional group within a bioactive molecule with another group that retains similar biological activity, is a fundamental strategy in medicinal chemistry.[7][8] This approach allows for the fine-tuning of a molecule's properties to overcome liabilities such as poor metabolic stability, off-target toxicity, or suboptimal pharmacokinetic parameters.[9]

This guide focuses specifically on the 2,2-difluoroethyl group, a moiety that has proven to be a valuable asset in the medicinal chemist's toolbox. We will first explore its intrinsic properties and common applications as a bioisostere for other functional groups, most notably the methoxy group. Subsequently, and more critically for advanced drug design, we will investigate the bioisosteric replacements for the 2,2-difluoroethyl group itself, providing a roadmap for navigating chemical space and optimizing drug candidates.

The 2,2-Difluoroethyl Group: A Privileged Moiety

The 2,2-difluoroethyl group (-CH2CF2H) possesses a unique combination of steric and electronic properties that make it an attractive substituent in drug design.

Physicochemical Properties

The presence of two fluorine atoms on the terminal carbon significantly impacts the group's properties compared to a standard ethyl group. The strong electron-withdrawing nature of fluorine polarizes the C-F bonds, influencing the acidity of neighboring protons and the overall molecular dipole moment. While the lipophilicity of a molecule can be subtly modulated by fluorine substitution, the 2,2-difluoroethyl group is generally considered to be more lipophilic than a hydroxyl group but less so than a trifluoromethyl group.[7]

One of the most significant advantages of incorporating a 2,2-difluoroethyl group is the enhancement of metabolic stability. The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[10] This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

The 2,2-Difluoroethyl Group as a Bioisostere for the Methoxy Group

A primary application of the 2,2-difluoroethyl group is as a bioisostere for the metabolically labile methoxy group (-OCH3).[2][11] The steric and electronic resemblance allows for the retention of key binding interactions while mitigating the risk of O-demethylation, a common metabolic liability.[11] This "point mutation" of an oxygen atom to a difluorinated carbon can lead to significant improvements in both potency and metabolic stability.[11]

Bioisosteres of the 2,2-Difluoroethyl Group

While the 2,2-difluoroethyl group offers numerous advantages, there are instances where its replacement with a suitable bioisostere is necessary to further optimize a drug candidate's profile. The choice of a bioisostere depends on the specific goals of the optimization, such as modulating polarity, improving solubility, or altering the hydrogen bonding capacity.

Key Bioisosteric Replacements

Here, we explore several potential bioisosteric replacements for the 2,2-difluoroethyl group, along with their rationale for use.

-

2,2-Difluoroethylamine (-CH2CF2NH2): This amine-containing analogue introduces a basic center, which can be advantageous for forming salt bridges with acidic residues in a protein binding pocket or for improving aqueous solubility. The presence of the amine group also provides a handle for further derivatization.

-

Other Fluoroalkyl Groups (e.g., 2-Fluoroethyl, 2,2,2-Trifluoroethyl): Varying the degree of fluorination on the ethyl group allows for fine-tuning of lipophilicity and electronic properties. A 2-fluoroethyl group will be less lipophilic and less electron-withdrawing than the 2,2-difluoroethyl group, while a 2,2,2-trifluoroethyl group will be more so.

-

Small Heterocycles (e.g., Oxetane, Azetidine): Conformationally restricted small rings can mimic the spatial orientation of the 2,2-difluoroethyl group while introducing different physicochemical properties. Oxetanes, for example, can act as hydrogen bond acceptors and often improve aqueous solubility.

Comparative Physicochemical Properties

To aid in the selection of an appropriate bioisostere, the following table summarizes key physicochemical properties of the 2,2-difluoroethyl group and its potential replacements.

| Functional Group | Approximate LogP Contribution | pKa (of conjugate acid for amines) | Metabolic Stability | Hydrogen Bonding |

| -CH2CF2H | +0.5 to +1.0 | N/A | High | Weak H-bond donor |

| -CH2CF2NH2 | +0.2 to +0.7 | ~7.1[1] | Moderate to High | H-bond donor/acceptor |

| -CH2CH2F | +0.2 to +0.5 | N/A | Moderate | Weak H-bond donor |

| -CH2CF3 | +1.0 to +1.5 | N/A | Very High | Weak H-bond donor |

| 3-Oxetanyl | -0.5 to 0.0 | N/A | High | H-bond acceptor |

| 3-Azetidinyl | -0.8 to -0.3 | ~8.5 | High | H-bond acceptor |

Note: LogP contributions are estimations and can vary depending on the molecular context.

Synthetic Methodologies

The successful implementation of bioisosteric replacement strategies relies on the availability of robust and efficient synthetic methods. This section provides an overview of key experimental protocols for the synthesis of the 2,2-difluoroethyl group and its bioisosteres.

Synthesis of the 2,2-Difluoroethyl Moiety

A common method for introducing the 2,2-difluoroethyl group involves the direct difluoroalkylation of heterocycles using sulfinate salts, such as sodium difluoroethylsulfinate (DFES-Na).[2][11]

Experimental Protocol: Direct C-H Difluoroethylation of Heteroarenes [2]

-

To a solution of the heteroarene (1.0 equiv) in a 2.5:1 mixture of CH2Cl2:H2O are added sodium difluoroethylsulfinate (DFES-Na, 3.0 equiv), tert-butyl hydroperoxide (TBHP, 5.0 equiv, 70% in water), and TsOH·H2O (1.0 equiv).

-

The mixture is cooled to 0 °C, and ZnCl2 (1.5 equiv) is added.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with aqueous Na2S2O3 and extracted with an organic solvent (e.g., CH2Cl2 or EtOAc).

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2,2-difluoroethylated heteroarene.

Synthesis of 2,2-Difluoroethylamine

2,2-Difluoroethylamine is a key building block for introducing the corresponding bioisosteric group. It can be synthesized via the amination of 1-halo-2,2-difluoroethanes.[3][12]

Experimental Protocol: Synthesis of 2,2-Difluoroethylamine [4][12]

-

An autoclave is charged with 2,2-difluoro-1-bromoethane (1.0 equiv), potassium iodide (0.1 equiv), and a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Anhydrous ammonia (4.0 equiv) is added to the sealed reactor.

-

The reaction mixture is heated to 100 °C and stirred for 1 hour.

-

After cooling to 50 °C, the excess ammonia is carefully vented.

-

The 2,2-difluoroethylamine is then isolated by distillation under reduced pressure.

Case Studies in Drug Discovery

The true value of bioisosteric replacement is demonstrated through its successful application in drug discovery programs. This section highlights case studies where the strategic modification of a 2,2-difluoroethyl group or its precursor has led to improved drug candidates.

(Self-correction: The initial searches did not yield specific case studies where a 2,2-difluoroethyl group was replaced. The following is a hypothetical case study based on the principles discussed to illustrate the application.)

Hypothetical Case Study: Optimization of a Kinase Inhibitor

A lead compound containing a 2,2-difluoroethyl moiety targeting a specific kinase shows excellent potency but suffers from poor aqueous solubility, limiting its oral bioavailability. To address this, a medicinal chemistry campaign is initiated to explore bioisosteric replacements for the 2,2-difluoroethyl group.

-

Strategy 1: Introduction of a Basic Handle. The 2,2-difluoroethyl group is replaced with a 2,2-difluoroethylamine moiety. The resulting analogue shows a significant improvement in aqueous solubility due to the basic amine, which can be formulated as a hydrochloride salt. While there is a slight decrease in potency, the overall improvement in pharmacokinetic properties makes it a more promising candidate.

-

Strategy 2: Conformationally Restricted Analogue. An oxetane ring is introduced as a bioisostere for the 2,2-difluoroethyl group. The resulting compound maintains potency and exhibits improved solubility due to the hydrogen bond accepting capability of the oxetane oxygen. The rigid nature of the oxetane also leads to a more favorable conformational pre-organization for binding, resulting in an improved entropy profile.

These hypothetical examples illustrate how the principles of bioisosteric replacement can be applied to rationally design improved drug candidates.

Visualization of Bioisosteric Relationships

To visually represent the structural and functional relationships between the 2,2-difluoroethyl group and its bioisosteres, Graphviz diagrams can be employed.

Caption: Bioisosteric relationships of the 2,2-difluoroethyl group.

This diagram illustrates how different bioisosteric replacements for the 2,2-difluoroethyl group can modulate key physicochemical properties relevant to drug design.

Conclusion

The 2,2-difluoroethyl group is a valuable moiety in medicinal chemistry, offering a means to enhance metabolic stability and mimic the properties of other functional groups. However, the strategic application of its bioisosteres provides an even greater level of control for fine-tuning the properties of drug candidates. By understanding the synthesis, physicochemical properties, and potential bioisosteric replacements for the 2,2-difluoroethyl group, researchers and drug development professionals can more effectively navigate the complexities of lead optimization and accelerate the discovery of novel and improved therapeutics. The continued development of new synthetic methodologies for the introduction of fluorinated motifs will undoubtedly further expand the utility of these powerful tools in the quest for safer and more effective medicines.

References

-

Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(15), 4451-4454. [Link]

-

Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(15), 4551-4554. [Link]

-

Zhang, W., et al. (2020). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. ResearchGate. [Link]

- US Patent No. US20110060167A1. (2011). Process for Preparing 2,2-Difluoroethylamine.

- EP Patent No. EP2638001B1. (2013). Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

-

Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Perry, I. (2019). Bioisosteres of Common Functional Groups. MacMillan Group Meeting. [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

-

Hevey, R. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF. [Link]

-

Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. SNS Courseware. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

-

Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

-

Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (2022). Acta Pharmaceutica Sinica B. [Link]

-

Meanwell, N. A. (2023). The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

-

Kimura, H., et al. (2017). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 12(11), 1089-1103. [Link]

-

Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(1), 3-51. [Link]

-

Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review. [Link]

-

G., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(11), 1361. [Link]

-

Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

-

M., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. Journal of Hazardous Materials. [Link]

-

W., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 735. [Link]

-

L., et al. (1996). Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Infectious Diseases, 23(Supplement_1), S19-S24. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safety and Toxicological Profile of (2,2-Difluoroethyl)(4-methylphenyl)amine

Abstract: This technical guide provides a comprehensive analysis of the safety data and toxicological profile for the compound (2,2-Difluoroethyl)(4-methylphenyl)amine (CAS No. 197728-91-5). Synthesizing available data with established principles of toxicology and structure-activity relationships (SAR), this document serves as an essential resource for researchers, chemists, and drug development professionals. It covers a detailed breakdown of the Safety Data Sheet (SDS), explores potential toxicological mechanisms, and provides an exemplary experimental protocol for mutagenicity assessment. The guide is structured to deliver not just data, but actionable, field-proven insights into the safe handling, risk assessment, and potential biological impact of this N-substituted aniline derivative.

Introduction

(2,2-Difluoroethyl)(4-methylphenyl)amine, also known as N-(2,2-difluoroethyl)-4-methylaniline or N-(2,2-difluoroethyl)-p-toluidine, is a fluorinated aromatic amine. Compounds within this class are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as altered metabolic stability, lipophilicity, and binding affinity. As with any novel or specialized chemical, a thorough understanding of its safety and toxicological profile is a prerequisite for its responsible use in research and development. This guide addresses the critical need for a consolidated, expert-driven resource by analyzing its known safety data and predicting its toxicological properties based on the well-documented behavior of structurally related substituted anilines.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its safe handling and the design of relevant toxicological studies.

| Property | Value |

| Chemical Name | (2,2-Difluoroethyl)(4-methylphenyl)amine |

| Synonyms | N-(2,2-difluoroethyl)-4-methylaniline, N-(2,2-difluoroethyl)-p-toluidine |

| CAS Number | 197728-91-5 |

| Molecular Formula | C₉H₁₁F₂N |

| Molecular Weight | 171.19 g/mol |

| Structure | (See Figure 1 below) |

| Appearance | Data not widely available; likely a liquid or low-melting solid. |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents. |

Figure 1: Chemical Structure of (2,2-Difluoroethyl)(4-methylphenyl)amine.

Figure 1: Chemical Structure of (2,2-Difluoroethyl)(4-methylphenyl)amine.

Section 2: Comprehensive Safety Data Sheet (SDS) Analysis

While a specific, publicly available SDS for (2,2-Difluoroethyl)(4-methylphenyl)amine is not readily found, a composite safety profile can be constructed based on the known hazards of its parent molecule, aniline, and other N-substituted derivatives.[1][2][3] This section synthesizes expected GHS classifications and handling protocols.

Hazard Identification

Based on its structure as a substituted aniline, the compound is anticipated to carry the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (blood, spleen) through prolonged or repeated exposure.[5][6] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[3] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |

Signal Word: Danger

Rationale: The aniline backbone is the primary driver for these classifications. Aniline and its derivatives are well-known for their systemic toxicity upon absorption through all routes (oral, dermal, inhalation), primarily targeting the blood by inducing methemoglobinemia.[7][8] The suspicion of carcinogenicity and mutagenicity is a hallmark of many aromatic amines.[9][10]

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[5]

-

Ground/bond container and receiving equipment to prevent static discharges.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Store locked up, segregated from incompatible materials such as strong oxidizing agents.[5][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166 standard).

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is required.

-

Respiratory Protection: If ventilation is inadequate, or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 3: Toxicological Profile and Mechanistic Insights

Detailed toxicological studies on this specific molecule are not publicly available. Therefore, this section provides an expert assessment based on structure-activity relationships, drawing parallels with aniline and other N-substituted derivatives.

Acute Toxicity and Methemoglobinemia

The primary acute hazard associated with anilines is methemoglobinemia .[8][11] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), rendering it incapable of transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, anoxia, central nervous system depression, and death.[8][12]

Causality: The toxicity is not caused by the parent aniline compound itself but by its metabolites. Cytochrome P450 enzymes in the liver, particularly CYP1A2, metabolize anilines to N-hydroxylated intermediates (e.g., N-phenylhydroxylamine).[7] These metabolites can then undergo further redox cycling, generating reactive oxygen species that oxidize hemoglobin.

Genotoxicity and Carcinogenicity

Aromatic amines are a class of compounds containing many known mutagens and carcinogens.[10] The mechanism is linked to metabolic activation.

Mechanism of Genotoxicity:

-

Metabolic Activation: As with acute toxicity, the initial step is N-hydroxylation by cytochrome P450 enzymes.[9]

-

Esterification: The resulting N-hydroxyarylamine is a proximate carcinogen. It is further activated in the liver or target tissues by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters.[9]

-

DNA Adduct Formation: These esters are unstable and spontaneously form a highly electrophilic arylnitrenium ion. This ion readily attacks nucleophilic sites on DNA, particularly guanine bases, forming covalent DNA adducts.[9]

-

Mutation: If these DNA adducts are not repaired, they can lead to mispairing during DNA replication, causing point mutations. An accumulation of such mutations in critical genes (e.g., tumor suppressors, oncogenes) can initiate carcinogenesis.

The diagram below illustrates this critical metabolic pathway.

Caption: Predicted metabolic activation of (2,2-Difluoroethyl)(4-methylphenyl)amine.

The presence of the 4-methyl (p-toluidine) group may influence its carcinogenic potential, and the difluoroethyl group will certainly affect its metabolic rate and profile compared to simpler anilines. However, the fundamental pathway and hazard potential remain.

Section 4: Experimental Protocol for Hazard Assessment

To ensure trustworthiness and provide a practical framework, this section details a standard, self-validating protocol for assessing a key toxicological endpoint for this class of compounds: mutagenicity.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is the most widely used initial screen to determine the mutagenic potential of a chemical. It uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14] The assay detects mutations that restore this functional capability, allowing the bacteria to grow on an amino acid-deficient medium.[15]

Step-by-Step Methodology:

-

Strain Selection: Select at least five strains as recommended by OECD 471 guidelines, including those that detect frameshift mutations (e.g., TA98, TA1537) and base-pair substitutions (e.g., TA100, TA1535).[16]

-

Metabolic Activation (S9 Fraction): The assay must be performed both with and without an external metabolic activation system.[15] This is typically a post-mitochondrial supernatant (S9 fraction) prepared from the livers of rats induced with enzyme-promoting agents (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone).[16] This step is critical for anilines, whose mutagenicity depends on metabolic activation.

-

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test compound. The highest concentration should show some toxicity but not kill the majority of the bacteria. The recommended maximum test concentration for non-cytotoxic substances is 5 mg/plate.[13][16]

-

Main Experiment (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at one of at least five concentrations), and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate (bottom agar). c. Allow the top agar to solidify.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[13][15]

-

Scoring and Analysis: a. Count the number of revertant colonies on each plate. b. Compare the colony counts on the test plates to the spontaneous reversion rate observed on the negative (solvent) control plates. c. Include positive controls (known mutagens like sodium azide for TA1535, 2-nitrofluorene for TA98) to validate the assay's sensitivity.

-

Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the background reversion rate.

The workflow for this crucial experiment is visualized below.

Caption: Experimental workflow for the OECD 471 Ames Test.

Conclusion

(2,2-Difluoroethyl)(4-methylphenyl)amine is a compound that requires careful handling and a thorough risk assessment prior to use. While specific toxicological data is limited, its structural similarity to other N-substituted anilines provides a strong basis for predicting its hazard profile. Key concerns include acute systemic toxicity via methemoglobinemia, and the potential for long-term effects such as genotoxicity and carcinogenicity, which are driven by metabolic activation. Researchers and drug development professionals must implement stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The provided experimental framework for the Ames test serves as a model for the type of rigorous evaluation necessary to ensure the safe advancement of chemical entities in a research setting.

References

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). [Link]

-

Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). [Link]

-

Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). [Link]

-

Reverse mutation test on bacteria according to OECD 471. Analytice. [Link]

-

Bacterial Reverse Mutation Assay (OECD 471). Toxi-Coop Zrt. [Link]

-

Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. PubMed, National Library of Medicine. [Link]

-

Safety Data Sheet. Q.E.P. Co., Inc. [Link]

-

European Union Risk Assessment Report: Aniline. European Commission. [Link]

-

Safety Data Sheet: NO. 7. HILLYARD. [Link]

-

Safety Data Sheet. DiamaPro Systems. [Link]

-

Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

-

Aniline. United States Environmental Protection Agency (EPA). [Link]

-

Safety Data Sheet: N,N-dimethylaniline. Carl ROTH. [Link]

-

N-methylaniline - Substance Information. European Chemicals Agency (ECHA). [Link]

-

Material Safety Data Sheet: 4,4'-Methylenebis(n,n-dimethylaniline). Cole-Parmer. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. carlroth.com [carlroth.com]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. fishersci.com [fishersci.com]

- 5. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 6. diamaprosystems.com [diamaprosystems.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. epa.gov [epa.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 16. toxicoop.com [toxicoop.com]

Synthesis pathways for fluorinated secondary amines overview

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The Fluorine Imperative

In modern drug discovery, the incorporation of fluorine into secondary amines is a critical tactic for modulating

This guide moves beyond generic synthesis to address the specific mechanistic divergences caused by fluorination:

-

Hemiaminal Stabilization:

-fluorinated ketones resist dehydration, stalling reductive amination. -

Nucleophilicity Attenuation: Fluorinated amines are poor nucleophiles, requiring specialized catalysts for cross-coupling.

-

Stability Trade-offs:

-fluoroamines are inherently unstable (eliminating HF to form iminiums) unless fully substituted (e.g.,

Strategic Pathway Selection

Select the synthesis vector based on the position of the fluorine atom relative to the nitrogen center.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on fluorine regiochemistry.

Module A: N-Trifluoromethyl & N-Difluoromethyl Amines

Challenge: Direct nucleophilic substitution with

Mechanism: AgF-Mediated Desulfurization

This protocol bypasses unstable intermediates by forming a thiocarbamoyl fluoride in situ, which is then oxidatively fluorinated.

Key Reaction:

Representative Protocol: One-Pot Synthesis of N-CF3 Amines

Source Validation: Adapted from recent methodologies (e.g., Schoenebeck et al., BenchChem protocols).

Reagents:

-

Tetramethylammonium trifluoromethylthiolate (

) (1.3 equiv) [Bench-stable reagent][1] -

Silver(I) Fluoride (AgF) (3.0 equiv)[1]

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Thiocarbamoyl Formation: To a flame-dried vial, add the secondary amine (0.2 mmol) and MeCN (1.5 mL). Add

(46 mg, 0.26 mmol).[1][3] -

Incubation: Stir at room temperature (RT) for 10–60 minutes.

-

Checkpoint: Monitor by

NMR for the appearance of the thiocarbamoyl fluoride intermediate (

-

-

Fluorination Cascade: Add AgF (76 mg, 0.6 mmol) in one portion. The reaction will turn dark (formation of

). -

Reaction: Stir at RT for 2–4 hours.

-

Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (silica gel). Note:

amines are less polar than their parent amines.

Scope & Limitations:

| Parameter | Capability |

|---|---|

| Functional Group Tolerance | High (Esters, Nitriles, Amides, Halogens compatible) |

| Steric Sensitivity | Moderate (Bulky amines require longer times) |

| Stability |

Module B: -Fluoroamines via Aziridine Ring Opening

Challenge: Regiocontrol. Nucleophilic attack can occur at

Mechanism & Regiochemistry

Fluoride sources (TBAF, HF:Pyridine) attack the activated aziridine ring.

-

Terminal Aziridines: Attack usually occurs at the less hindered carbon (

-like). -

Activated/Styrenyl Aziridines: Attack may occur at the benzylic position depending on the counter-ion and solvent.

Representative Protocol: HF:Pyridine Ring Opening

Reagents:

-

N-Tosyl Aziridine (1.0 equiv)

-

Olah's Reagent (Pyridine:HF 70:30) (Caution: Highly Corrosive)

-

Solvent: DCM (Dichloromethane)

Step-by-Step Workflow:

-

Setup: Use a polyethylene or Teflon vessel (Glass is incompatible with HF).

-

Addition: Dissolve N-Tosyl aziridine (1.0 mmol) in DCM (5 mL) at

. -

Fluorination: Dropwise add Pyridine:HF (1.5 mL). Stir at

for 30 mins, then warm to RT. -

Quench: Pour slowly into saturated aqueous

(Gas evolution!). -

Extraction: Extract with DCM (

mL). Dry over -

Result: Yields the

-fluoro-N-tosyl amine. The tosyl group can be removed via

Module C: Reductive Amination with Fluorinated Carbonyls

Challenge: The Hemiaminal Trap . Electron-withdrawing fluoroalkyl groups (e.g.,

Figure 2: The mechanistic bottleneck in fluorinated reductive amination and the requirement for Lewis Acid dehydration.

Representative Protocol: Ti(IV)-Mediated Reductive Amination

Reagents:

-

Trifluoromethyl Ketone (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Titanium(IV) Isopropoxide (

) (1.5 equiv) -

Sodium Borohydride (

) (1.5 equiv)

Step-by-Step Workflow:

-

Dehydration: In a dry flask under Argon, mix the ketone and amine (neat or in minimal THF).

-

Lewis Acid Addition: Add

dropwise. Stir at RT for 4–12 hours.-

Why: The Titanium coordinates to the hemiaminal oxygen, forcing elimination to the imine.

-

-

Reduction: Dilute with dry MeOH (Caution: Exothermic). Cool to

. -

Hydride Addition: Add

in portions. Stir for 2 hours. -

Hydrolysis: Quench with 1M NaOH (precipitates

). Filter the white solid. -

Isolation: Extract the filtrate with EtOAc.

Module D: Buchwald-Hartwig Coupling for Fluorinated Anilines

Challenge: Fluorinated amines (e.g., trifluoroethyl amine) are weak nucleophiles . Fluorinated aryl halides (e.g., pentafluorobromobenzene) are prone to

Catalyst Selection Guide

| Substrate Class | Recommended Ligand | Base | Solvent |

| Fluorinated Aryl Halide + Alkyl Amine | BINAP or Xantphos | Toluene/Dioxane | |

| Aryl Halide + Fluorinated Amine | BrettPhos or RuPhos | t-Amyl Alcohol | |

| Highly Electron-Deficient Systems | DME |

Representative Protocol: Coupling Fluorinated Amines

Reagents:

-

Aryl Bromide (1.0 equiv)

-

2,2,2-Trifluoroethylamine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BrettPhos (4 mol%)

-

Base:

(1.4 equiv)

Step-by-Step Workflow:

-

Glovebox/Schlenk: Charge a vial with

, BrettPhos, and -

Solvent: Add anhydrous Dioxane.

-

Substrates: Add the Aryl Bromide and Trifluoroethylamine.

-

Heating: Seal and heat to

for 12–18 hours.-

Note: Strong bases like

are essential to deprotonate the acidic fluorinated amine to facilitate transmetallation.

-

-

Workup: Filter through silica, concentrate, and purify.

References

-

Schoenebeck, F., et al. (2025). "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy." BenchChem Application Notes. Link

-

Wu, X.-F., et al. (2022). "Synthesis of N-(trifluoromethyl)amides and Secondary Amines." Angewandte Chemie International Edition. Link

-

Gouverneur, V., et al. (2023).[5] "Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis." Journal of the American Chemical Society. Link

-

Buchwald, S. L., et al. (2010).[6] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society. Link

-

Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Prakash, G. K. S., et al. (2024). "Access to N-Difluoromethyl Amides and Carbamates." Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Methodological & Application

Using (2,2-Difluoroethyl)(4-methylphenyl)amine as a pharmaceutical building block

Application Note: (2,2-Difluoroethyl)(4-methylphenyl)amine in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

Subject: Strategic utilization of (2,2-Difluoroethyl)(4-methylphenyl)amine (CAS: 1178471-37-8) as a metabolic stability enhancer and lipophilicity modulator in drug discovery.

Abstract:

This guide outlines the application of (2,2-Difluoroethyl)(4-methylphenyl)amine, a specialized aniline building block, for optimization of lead compounds. The 2,2-difluoroethyl (

Chemical Profile:

| Property | Data | Note |

|---|---|---|

| IUPAC Name | N-(2,2-difluoroethyl)-4-methylaniline | |

| CAS Number | 1178471-37-8 |

| Molecular Formula |

Part 2: The Scientific Rationale (Why Use It?)

1. Bioisosteric Replacement Strategy

The 2,2-difluoroethyl group is a "non-classical" bioisostere. Unlike a standard ethyl group, the terminal

-

Vs. Ethyl Group: Blocks CYP450-mediated

-hydroxylation (metabolic soft spot). -

Vs. Methoxy Group: Mimics the electronic density and bond vector but removes the ether oxygen, preventing O-dealkylation.

2. Electronic Modulation The electron-withdrawing nature of the difluoroethyl group reduces the electron density on the aniline nitrogen.

-

Consequence: The amine is less nucleophilic than N-ethyl-p-toluidine.

-

Synthetic Implication: Standard

alkylations may be sluggish; Transition-metal catalyzed couplings (Buchwald-Hartwig) are preferred for sterically hindered or deactivated electrophiles.

3. Decision Logic for Application Use the following decision tree to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

Figure 1: Decision logic for selecting the 2,2-difluoroethyl moiety during Lead Optimization.

Part 3: Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Coupling (2,2-Difluoroethyl)(4-methylphenyl)amine with an aryl halide (Ar-X) to form a tertiary biaryl amine. Challenge: The reduced nucleophilicity of the secondary amine requires a robust catalytic system.

Materials:

-

Amine: (2,2-Difluoroethyl)(4-methylphenyl)amine (1.0 equiv)

-

Electrophile: Aryl Bromide or Iodide (1.0 - 1.2 equiv)

-

Catalyst:

(2-5 mol%) or Pd(OAc)2 -

Ligand: RuPhos or BrettPhos (4-10 mol%) – Critical for secondary amines.

-

Base: NaOtBu (Sodium tert-butoxide) or

(2.0 equiv) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

-

Reagent Loading: Add the Aryl Halide,

, Ligand, and Base to the vial.-

Note: If the amine is a liquid, add it via syringe after solvent addition.

-

-

Solvation: Add anhydrous Toluene (concentration ~0.2 M). Seal the vial with a septum.

-

Amine Addition: Inject (2,2-Difluoroethyl)(4-methylphenyl)amine slowly.

-

Degassing: Sparge the mixture with Argon for 5-10 minutes (or freeze-pump-thaw x3).

-

Reaction: Heat the block to 100°C - 110°C. Stir vigorously for 12-18 hours.

-

Checkpoint: Monitor by LC-MS. Look for the disappearance of the aryl halide.[4] The product peak should show the characteristic Mass+171 pattern (minus leaving group).

-

-

Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Validation:

NMR is essential. Expect a doublet of triplets (or complex multiplet) around -120 ppm.

-

Protocol B: Urea/Carbamate Formation

Objective: Derivatization to form Urea (using Isocyanates) or Carbamates (using Chloroformates).

Materials:

-

Amine: (2,2-Difluoroethyl)(4-methylphenyl)amine (1.0 equiv)[3]

-

Electrophile: R-Isocyanate or R-Chloroformate (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) or Pyridine (2.0 equiv)

-

Solvent: DCM (Dichloromethane) or THF (0.1 M)

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine and DIPEA in dry DCM at 0°C.

-

Addition: Add the Isocyanate/Chloroformate dropwise over 10 minutes.

-

Causality: The reduced nucleophilicity means the reaction may not be instantaneous at 0°C.

-

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Troubleshooting: If conversion is <50% after 4 hours, add catalytic DMAP (10 mol%) and heat to reflux (40°C).

-

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (x3). Wash organic layer with Brine.[5] Dry over

.

Part 4: Visualization of Experimental Workflow

Figure 2: Workflow for Palladium-Catalyzed Coupling of (2,2-Difluoroethyl)(4-methylphenyl)amine.

Part 5: Safety & Handling

-

Toxicity: Fluorinated amines can be toxic if inhaled or absorbed. Use exclusively in a fume hood.

-

Stability: The

group is generally stable to basic and acidic conditions, but avoid extremely strong Lewis acids which might abstract fluoride. -

Storage: Store in a cool, dry place. While relatively stable, oxidation of the aniline nitrogen is possible over long periods; store under nitrogen.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: Structural, Physical, and Experimental Properties. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2024). N-(2,2-difluoroethyl)-4-methylaniline. National Center for Biotechnology Information. Link

Sources

Application Note: Protocols for the N-alkylation of p-Toluidine using 2,2-Difluoroethyl Triflate

Introduction: The Strategic Importance of N-Difluoroethyl Anilines

In contemporary medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2] The introduction of a gem-difluoroethyl group (-CH₂CHF₂) onto a nitrogen atom can profoundly influence a molecule's properties, often enhancing metabolic stability, modulating lipophilicity (logP), and altering pKa, which can improve oral bioavailability and target engagement.[2][3][4] N-alkylated anilines are prevalent scaffolds in numerous therapeutic agents, and their difluoroethylated analogues represent a valuable, yet underutilized, class of compounds.

This application note provides a comprehensive guide to the synthesis of N-(2,2-difluoroethyl)-4-methylaniline via the N-alkylation of p-toluidine with 2,2-difluoroethyl triflate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental protocol, and outline the necessary analytical methods for product characterization, thereby equipping researchers with a reliable methodology for accessing this important chemical building block.

Mechanistic Rationale: Leveraging a Super Leaving Group

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The success of this specific transformation hinges on the judicious choice of the alkylating agent, 2,2-difluoroethyl triflate.

-

Nucleophile: p-Toluidine (4-methylaniline) serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

-

Electrophile: 2,2-Difluoroethyl triflate is a highly potent electrophile. The carbon atom adjacent to the triflate group is rendered significantly electron-deficient due to the strong inductive effect of the neighboring fluorine atoms and the trifluoromethanesulfonate group.

-

Leaving Group: The trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups in organic chemistry. Its exceptional stability as an anion (due to extensive resonance delocalization and the inductive effect of the fluorine atoms) is the primary driving force for the reaction, enabling alkylation to occur under mild conditions.[5]

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, or potassium carbonate) to neutralize the triflic acid (TfOH) generated as a byproduct, preventing the protonation and deactivation of the starting amine.

Caption: SN2 reaction mechanism for N-alkylation.

Experimental Protocol

This protocol details a representative procedure for the synthesis of N-(2,2-difluoroethyl)-4-methylaniline on a laboratory scale.

Materials and Equipment

| Reagent | CAS Number | Supplier | Purity | Amount (1 mmol scale) |

| p-Toluidine | 106-49-0 | Standard Supplier | >98% | 107 mg (1.0 mmol) |

| 2,2-Difluoroethyl triflate | 74427-22-8 | Standard Supplier | >98% | 235 mg (1.1 mmol) |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | Standard Supplier | >99% | 258 mg (0.35 mL, 2.0 mmol) |

| Dichloromethane (DCM) | 75-09-2 | Standard Supplier | Anhydrous | 10 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | Standard Supplier | Reagent Grade | As needed for chromatography |

| Hexanes | 110-54-3 | Standard Supplier | Reagent Grade | As needed for chromatography |

| Silica Gel | 63231-67-4 | Standard Supplier | 230-400 mesh | As needed |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon line with manifold)

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and column chromatography

-

TLC plates (silica gel on aluminum, with F₂₅₄ indicator)

Critical Safety Precautions

-

2,2-Difluoroethyl Triflate: This reagent is highly corrosive and toxic. It causes severe skin burns and eye damage.[6][7][8] It is also moisture-sensitive. Always handle in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves), a flame-retardant lab coat, and chemical safety goggles.[7][9]

-

p-Toluidine: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle with appropriate PPE in a fume hood.[10]

-

Dichloromethane (DCM): A volatile solvent and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

First Aid: In case of skin contact with triflate, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[6][11]

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for N-alkylation.

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (107 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Base Addition: Add diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

-

Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10 minutes.

-

Reagent Addition: Slowly add 2,2-difluoroethyl triflate (235 mg, 1.1 mmol, 1.1 equivalents) dropwise via syringe over 5 minutes. Causality Note: Slow addition at low temperature is crucial to control the reaction exotherm and minimize potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting p-toluidine.

-

Aqueous Workup: Once the reaction is complete (disappearance of the limiting reagent), quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% ethyl acetate in hexanes to isolate the pure product.

-

Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield N-(2,2-difluoroethyl)-4-methylaniline as a pale yellow oil.

Data, Characterization, and Expected Results

| Parameter | Value / Observation | Rationale |

| Stoichiometry (Triflate) | 1.1 equivalents | A slight excess ensures complete consumption of the starting amine. |

| Stoichiometry (Base) | 2.0 equivalents | Ensures complete scavenging of the generated triflic acid. |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity while allowing for a reasonable reaction rate. |

| Reaction Time | 2-4 hours | Typically sufficient for completion; should be confirmed by monitoring. |

| Expected Yield | 75-90% | Represents a typical outcome for this type of high-efficiency reaction. |

| Appearance | Pale yellow oil | The expected physical state of the purified product. |

Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.[12][13]

-

¹H NMR (400 MHz, CDCl₃):

-

-CH₃: ~δ 2.25 (s, 3H)

-

-NH-: ~δ 3.80 (br s, 1H)

-

-CH₂CHF₂: ~δ 3.55 (td, J = 14.0, 4.0 Hz, 2H)

-

-CHF₂: ~δ 5.95 (tt, J = 56.0, 4.0 Hz, 1H)

-

Aromatic-H: ~δ 6.60 (d, J = 8.4 Hz, 2H), ~δ 6.95 (d, J = 8.4 Hz, 2H)

-

Insight: The triplet of triplets (tt) for the CHF₂ proton is a highly characteristic signal due to coupling with both the geminal fluorine atoms and the vicinal methylene protons.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Expected peaks around δ 145.0, 130.0, 115.5 (t, JCF ≈ 240 Hz), 113.5, 48.0 (t, JCF ≈ 25 Hz), 20.5.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Expected peak around δ -125.0 (dt, J = 56.0, 14.0 Hz).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z = 172.0932. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Conclusion